9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline
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Overview
Description
9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a quinoxaline ring, with a methyl group attached to the nitrogen atom at position 9.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline can be achieved through various synthetic routes. One common method involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 1,2-diaminobenzene under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or quinoxaline rings .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]quinoline: Similar structure with a quinoline ring instead of a quinoxaline ring.
1H-pyrazolo[3,4-d]thiazole: Contains a thiazole ring fused with a pyrazole ring.
1H-pyrazolo[3,4-d]pyrimidine: Features a pyrimidine ring fused with a pyrazole ring.
Uniqueness
9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline is unique due to its specific ring structure and the presence of a methyl group at position 9. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10N4 |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline |
InChI |
InChI=1S/C10H10N4/c1-14-9-5-3-2-4-7(9)12-8-6-11-13-10(8)14/h2-6,10,13H,1H3 |
InChI Key |
JUCNZYSJEBTJNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(=NC3=CC=CC=C31)C=NN2 |
Origin of Product |
United States |
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